2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQCZNTFAGNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Cl)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 7-oxaspiro[3.5]nonan-1-amine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of 7-oxaspiro[3.5]nonan-1-amine and 2-chlorobenzoic acid.
Scientific Research Applications
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anti-inflammatory properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may confer unique binding properties, allowing it to interact with biological macromolecules in a specific manner.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 7-oxaspiro[3.5]nonane group introduces conformational rigidity, which contrasts with the planar aromatic or heterocyclic substituents in analogs. For example:
- Pyrimidinyl-substituted benzamides (e.g., compounds 14–19 in ) feature pyrimidine rings with varying substituents (Cl, CH₃, OCH₃). These compounds exhibit melting points ranging from 126°C to 166°C, influenced by hydrogen bonding (NH peaks in NMR: δ 10.59–11.89 ppm) and substituent polarity .
- Aryl-substituted benzamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide in ) show intramolecular Cl···O halogen bonding (3.18 Å) and intermolecular N–H···O hydrogen bonding, affecting crystal packing and thermal stability .
However, the ether oxygen in the spiro system may enhance hydrophilicity relative to purely hydrocarbon-based substituents.
Crystallographic and Conformational Analysis
- Dihedral Angles: In aryl-substituted benzamides (e.g., ), the amide group forms dihedral angles of ~60° with aromatic rings, optimizing intramolecular interactions .
- Hydrogen Bonding : Analogs like 2-chloro-N-(2,3-dimethylphenyl)benzamide form N–H···O chains in crystals, influencing solubility . The spiro ether oxygen could participate in alternative hydrogen-bonding networks.
Data Table: Key Properties of Selected Benzamide Derivatives
Biological Activity
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. The compound features a spirocyclic structure, which is known to influence its interaction with biological targets, including enzymes and receptors.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : 281.76 g/mol
- CAS Number : 2195939-41-2
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The spirocyclic moiety enhances binding affinity and selectivity, allowing the compound to modulate various biochemical pathways. Research indicates that the compound may act as an inhibitor of key enzymes involved in cellular processes, although detailed mechanisms remain to be fully elucidated.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives of similar spirocyclic structures have shown efficacy against solid tumors by targeting mutated forms of the KRAS protein, a known driver of oncogenesis in various cancers .
Enzyme Inhibition
The compound may exhibit inhibitory effects on enzymes associated with cancer progression. In vitro assays suggest that it can inhibit the activity of certain kinases involved in signaling pathways that regulate cell proliferation and survival.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds with similar spirocyclic structures displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer models.
- Animal Models : In vivo studies utilizing xenograft mouse models have shown that analogs of this compound can reduce tumor size significantly compared to control groups, indicating potential for therapeutic applications .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antitumor effects, enzyme inhibition |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Structure | Covalent inhibitor against KRAS G12C mutation |
| 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | Structure | Enzyme interaction modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
